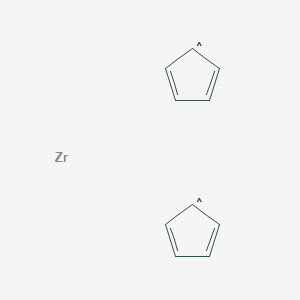
Bis(cyclopentadienyl)zirconium(IV) dihydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclopentadienyl)zirconium(IV) dihydride, also known as zirconocene dihydride, is an organometallic compound with the chemical formula C10H12Zr. This compound is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl anions. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)zirconium(IV) dihydride can be synthesized through the reaction of zirconocene dichloride with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as a solvent. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is usually handled in a glovebox or under a nitrogen atmosphere to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Bis(cyclopentadienyl)zirconium(IV) dihydride undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in the conversion of amides to aldehydes.
Substitution Reactions: It can participate in substitution reactions with olefins and alkynes.
Hydrogenation Reactions: It is used as a hydrogenation catalyst for alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amides, olefins, and alkynes. The reactions are typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving this compound include aldehydes, substituted olefins, and hydrogenated alkenes and alkynes .
Scientific Research Applications
Bis(cyclopentadienyl)zirconium(IV) dihydride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of bis(cyclopentadienyl)zirconium(IV) dihydride involves the transfer of hydride ions (H-) to the substrate, resulting in the reduction or hydrogenation of the substrate. The compound acts as a source of hydride ions, which are transferred to the substrate through a series of coordination and electron transfer steps .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)zirconium(IV) dichloride: Similar in structure but contains chloride ions instead of hydride ions.
Bis(cyclopentadienyl)titanium(IV) dichloride: Contains titanium instead of zirconium and is used in similar catalytic applications.
Bis(cyclopentadienyl)molybdenum(IV) dichloride: Contains molybdenum and is used in different catalytic reactions.
Uniqueness
Bis(cyclopentadienyl)zirconium(IV) dihydride is unique due to its high reactivity and ability to act as a reducing agent and hydrogenation catalyst. Its ability to transfer hydride ions makes it valuable in various chemical reactions and industrial applications .
Properties
InChI |
InChI=1S/2C5H5.Zr/c2*1-2-4-5-3-1;/h2*1-5H; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWIXEBCYIMCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=C[CH]C=C1.[Zr] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B6337239.png)
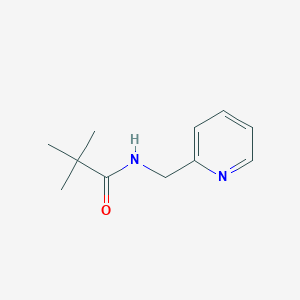
![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)
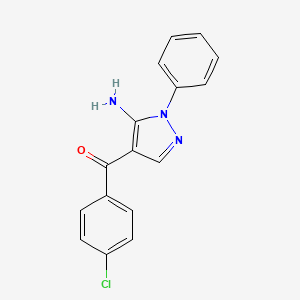
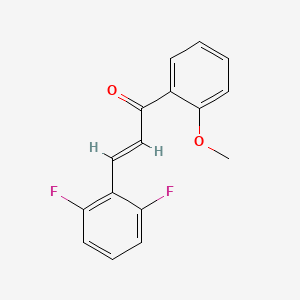
![1-{[1,1'-Biphenyl]-4-carbonyl}-1,4-diazepane](/img/structure/B6337264.png)
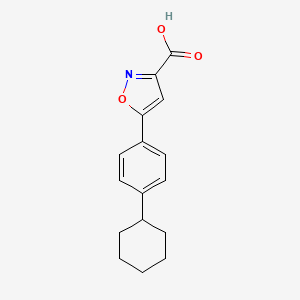


![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)
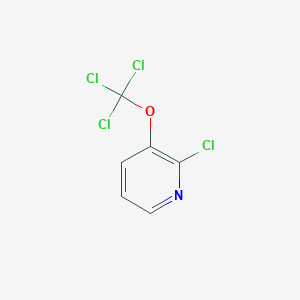
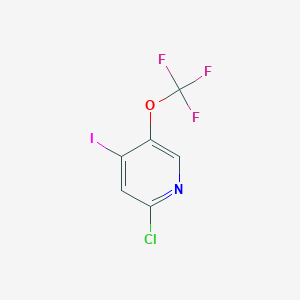
![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)

